3-methylquinoxaline-5-carboxylic Acid
Overview
Description
3-Methylquinoxaline-5-carboxylic Acid is a small organic molecule with the molecular formula C10H8N2O2 . It has gained attention in recent years due to its promising applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8N2O2 . The InChI code for the compound is 1S/C10H8N2O2/c1-6-5-11-8-4-2-3-7(10(13)14)9(8)12-6/h2-5H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 188.18 g/mol. The compound is sealed in dry conditions for storage .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
3-Methylquinoxaline-5-carboxylic acid has been utilized as a precursor or component in the synthesis of compounds with potential pharmacological activities. For instance, it serves as a key intermediate in the creation of quinoxaline derivatives that exhibit antimicrobial properties, showcasing its utility in developing new therapeutic agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010). Additionally, its derivatives have been studied for anticancer activities, indicating its potential in cancer therapy research (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019).
Analytical Chemistry for Food Safety
In the context of food safety, this compound has been a focus in the development of analytical methods for detecting residues of veterinary drugs in food products. A specific example includes its determination in pork using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is crucial for ensuring the safety of meat consumption (Wei, Wan, Zhang, & Pan, 2019). Similar methodologies have been applied to chicken muscles, highlighting its relevance in monitoring and regulating food quality and safety (Li, Zhang, Ma, Zhang, Liu, Zeng, & He, 2018).
New Material Synthesis
This compound also finds applications in the synthesis of novel materials, such as in the creation of hyperbranched aromatic polyamides. These materials exhibit unique properties that could be exploited in various technological applications, from advanced coatings to the development of new polymers with specific mechanical and thermal properties (Baek, Ferguson, & Tan, 2003).
Safety and Hazards
Properties
IUPAC Name |
3-methylquinoxaline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-11-8-4-2-3-7(10(13)14)9(8)12-6/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUVEPWBUKWVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378020 | |
Record name | 3-methylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-39-4 | |
Record name | 3-methylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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